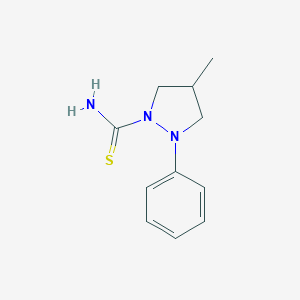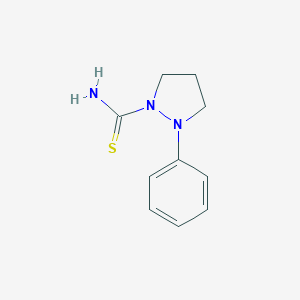![molecular formula C19H20N4 B258283 N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, also known as MMTP, is a chemical compound that has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. MMTP is a member of the pyrimidine-based compounds, which are known to exhibit a broad range of biological activities.
作用機序
The mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to bind to the ATP-binding site of these enzymes, thereby inhibiting their activity. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. In addition, N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit anti-inflammatory and analgesic activity, making it a promising lead compound for the development of new drugs.
実験室実験の利点と制限
One of the major advantages of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potential toxicity. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. One area of research could focus on the development of new derivatives of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine with improved potency and selectivity. Another area of research could focus on the elucidation of the mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, which may lead to the discovery of new targets for drug development. Finally, future research could focus on the in vivo evaluation of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine and its derivatives, which may provide valuable information on their potential use as therapeutic agents.
合成法
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can be synthesized through a multi-step process, which involves the reaction of 4-methylacetophenone with 4-toluidine to form the intermediate 4-methyl-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-methyl-6-chloro-4-pyrimidinamine to form N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. The synthesis method of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been well-established in the literature and can be easily replicated in the laboratory.
科学的研究の応用
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to have potential anticancer and antiviral activity, making it a promising lead compound for drug discovery.
特性
製品名 |
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine |
|---|---|
分子式 |
C19H20N4 |
分子量 |
304.4 g/mol |
IUPAC名 |
2-methyl-4-N,6-N-bis(4-methylphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N4/c1-13-4-8-16(9-5-13)22-18-12-19(21-15(3)20-18)23-17-10-6-14(2)7-11-17/h4-12H,1-3H3,(H2,20,21,22,23) |
InChIキー |
CBYKPBJEGPVJMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)



